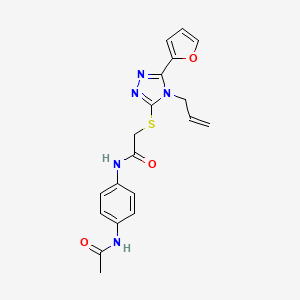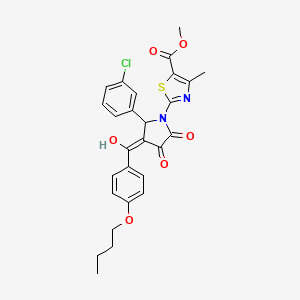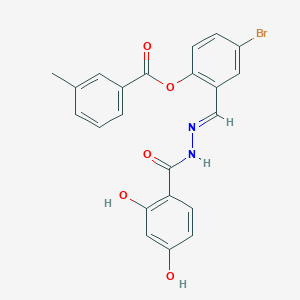![molecular formula C19H18ClN5OS B12027950 (1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624724-84-1](/img/structure/B12027950.png)
(1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,2Z)-2-クロロ-3-フェニル-2-プロペナール [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンは、芳香族構造と複素環構造を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
(1E,2Z)-2-クロロ-3-フェニル-2-プロペナール [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンの合成は、通常、複数段階の有機反応を伴います。出発物質には、一般的に2-クロロ-3-フェニル-2-プロペナールと3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾールが含まれます。反応条件には、エタノールやメタノールなどの溶媒を使用し、酸や塩基などの触媒を使用してヒドラゾン形成を促進することがあります。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように反応条件を最適化する必要があります。これには、連続フロー反応器、高度な精製技術、および大規模生産における一貫性を確保するための厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
(1E,2Z)-2-クロロ-3-フェニル-2-プロペナール [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物内の特定の官能基を還元できます。
置換: 特にクロロ基では、メトキシドナトリウムやシアン化カリウムなどの試薬を使用すると、求核置換反応が起こる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:メトキシドナトリウム)などがあります。反応条件には、制御された温度、特定のpHレベル、および望ましくない副反応を防ぐための不活性雰囲気の使用が含まれることがよくあります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するアルデヒドまたはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化反応が可能になり、有機合成において貴重な存在となっています。
生物学
生物学研究では、(1E,2Z)-2-クロロ-3-フェニル-2-プロペナール [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンの抗菌作用や抗癌作用などの潜在的な生物活性について研究が行われています。
医学
医薬品化学では、この化合物は薬物候補としての可能性について検討されています。生物学的標的に対する相互作用能力により、さらなる薬理学的調査のための有望な候補となっています。
産業
産業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
作用機序
(1E,2Z)-2-クロロ-3-フェニル-2-プロペナール [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンの作用機序には、細胞内の分子標的との相互作用が含まれます。この相互作用は、酵素の阻害や細胞プロセスの破壊など、特定の経路の調節につながる可能性があります。関与する正確な分子標的と経路を明らかにするには、詳細な生化学的研究が必要です。
類似化合物の比較
類似化合物
酢酸エチル: 有機合成やさまざまな医薬品の前駆体として知られています.
ジシラン: これらの有機ケイ素化合物は、ユニークな電子構造を持っており、材料科学で使用されています.
1-ベンジル 2-メチル (2S,4R)-4-((4-ブロモイソインドリン-2-カルボニル)オキシ)ピロリジン-1,2-ジカルボキシレート: 複雑な合成と薬物開発に使用される化合物.
独自性
(1E,2Z)-2-クロロ-3-フェニル-2-プロペナール [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンを際立たせているのは、芳香族構造と複素環構造を組み合わせたものです。これにより、さまざまな分野でユニークな反応性と多様な用途の可能性が生まれます。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Disilanes: These organosilicon compounds have unique electronic structures and are used in materials science.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound used in complex synthesis and drug development.
Uniqueness
What sets (1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone apart is its combination of aromatic and heterocyclic structures, which provides unique reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
624724-84-1 |
|---|---|
分子式 |
C19H18ClN5OS |
分子量 |
399.9 g/mol |
IUPAC名 |
4-[(2E)-2-[(Z)-2-chloro-3-phenylprop-2-enylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18ClN5OS/c1-2-26-17-10-8-15(9-11-17)18-22-23-19(27)25(18)24-21-13-16(20)12-14-6-4-3-5-7-14/h3-13,24H,2H2,1H3,(H,23,27)/b16-12-,21-13+ |
InChIキー |
AJFAYBAZUFLVCT-WMODRVCGSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C(=C/C3=CC=CC=C3)/Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC(=CC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027894.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)
![(5E)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027907.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12027911.png)

![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027920.png)

![Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)
![2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12027955.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12027963.png)
![N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027965.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12027969.png)
